4-Bromo-1-((1R,2R)-2-methoxycyclopentyl)-1H-pyrazole
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Overview
Description
4-Bromo-1-((1R,2R)-2-methoxycyclopentyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a bromine atom at the 4-position and a methoxycyclopentyl group at the 1-position of the pyrazole ring. The stereochemistry of the methoxycyclopentyl group is defined by the (1R,2R) configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-((1R,2R)-2-methoxycyclopentyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the Methoxycyclopentyl Group: The methoxycyclopentyl group can be introduced through a nucleophilic substitution reaction using a suitable cyclopentyl derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-((1R,2R)-2-methoxycyclopentyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxycyclopentyl group.
Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce carbonyl-containing compounds.
Scientific Research Applications
4-Bromo-1-((1R,2R)-2-methoxycyclopentyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-Bromo-1-((1R,2R)-2-methoxycyclopentyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the methoxycyclopentyl group contribute to the compound’s binding affinity and specificity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-phenyl-1H-pyrazole: Similar structure but with a phenyl group instead of a methoxycyclopentyl group.
4-Bromo-1-methyl-1H-pyrazole: Similar structure but with a methyl group instead of a methoxycyclopentyl group.
4-Bromo-1-(cyclopentyl)-1H-pyrazole: Similar structure but with a cyclopentyl group instead of a methoxycyclopentyl group.
Uniqueness
4-Bromo-1-((1R,2R)-2-methoxycyclopentyl)-1H-pyrazole is unique due to the presence of the methoxycyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C9H13BrN2O |
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Molecular Weight |
245.12 g/mol |
IUPAC Name |
4-bromo-1-[(1R,2R)-2-methoxycyclopentyl]pyrazole |
InChI |
InChI=1S/C9H13BrN2O/c1-13-9-4-2-3-8(9)12-6-7(10)5-11-12/h5-6,8-9H,2-4H2,1H3/t8-,9-/m1/s1 |
InChI Key |
GKRDLIUWFDIFOX-RKDXNWHRSA-N |
Isomeric SMILES |
CO[C@@H]1CCC[C@H]1N2C=C(C=N2)Br |
Canonical SMILES |
COC1CCCC1N2C=C(C=N2)Br |
Origin of Product |
United States |
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